2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 864918-04-7
VCID: VC6781793
InChI: InChI=1S/C18H14F3N3OS2/c1-11-3-2-4-12(9-11)16-23-17(27-24-16)26-10-15(25)22-14-7-5-13(6-8-14)18(19,20)21/h2-9H,10H2,1H3,(H,22,25)
SMILES: CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F
Molecular Formula: C18H14F3N3OS2
Molecular Weight: 409.45

2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

CAS No.: 864918-04-7

Cat. No.: VC6781793

Molecular Formula: C18H14F3N3OS2

Molecular Weight: 409.45

* For research use only. Not for human or veterinary use.

2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide - 864918-04-7

Specification

CAS No. 864918-04-7
Molecular Formula C18H14F3N3OS2
Molecular Weight 409.45
IUPAC Name 2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
Standard InChI InChI=1S/C18H14F3N3OS2/c1-11-3-2-4-12(9-11)16-23-17(27-24-16)26-10-15(25)22-14-7-5-13(6-8-14)18(19,20)21/h2-9H,10H2,1H3,(H,22,25)
Standard InChI Key KHFNIGSXRZPFMJ-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound is defined by the molecular formula C₁₈H₁₄F₃N₃OS₂ and a molecular weight of 409.45 g/mol . Its IUPAC name, 2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide, reflects its three primary structural components:

  • Thiadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one sulfur atom.

  • Thioether linkage: A sulfur atom connecting the thiadiazole ring to the acetamide group.

  • Trifluoromethyl-substituted phenyl group: A para-substituted phenyl ring with a -CF₃ group, enhancing lipophilicity and metabolic stability .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS No.864918-04-7
Molecular FormulaC₁₈H₁₄F₃N₃OS₂
Molecular Weight409.45 g/mol
SMILESCC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F
InChIKeyKHFNIGSXRZPFMJ-UHFFFAOYSA-N

Synthesis and Characterization

Analytical Characterization

Structural confirmation relies on spectroscopic methods:

  • NMR spectroscopy: Identifies proton environments, particularly the trifluoromethyl group’s deshielding effect .

  • Mass spectrometry: Validates molecular weight via [M+H]⁺ peaks at m/z 409.45.

  • IR spectroscopy: Detects carbonyl (C=O) stretches near 1680 cm⁻¹ and C-F vibrations at 1100–1200 cm⁻¹.

Physicochemical Properties

Solubility and Stability

Experimental solubility data remain unreported, but predictions based on structural analogs suggest:

  • Lipophilicity: High logP (~4.2) due to the trifluoromethyl and aromatic groups, favoring membrane permeability .

  • Stability: Resistance to hydrolysis under acidic conditions, attributed to the electron-withdrawing -CF₃ group.

Table 2: Predicted Physicochemical Properties

PropertyValue/DescriptionBasis
LogP~4.2Trifluoromethyl group
Melting PointNot reported
Solubility in WaterLowHigh lipophilicity

Biological Activities and Mechanisms

Table 3: Biological Activities of Analogous Thiadiazoles

CompoundActivityMechanismSource
AcetazolamideAnticonvulsantCarbonic anhydrase inhibition
CefazolinAntibacterialCell wall synthesis inhibition
Similar trifluoromethyl derivativesCytotoxicTopoisomerase II inhibition

Applications and Industrial Relevance

Pharmaceutical Development

  • Central nervous system (CNS) agents: Structural similarity to acetazolamide suggests potential in epilepsy treatment .

  • Antimicrobials: Thiadiazole derivatives are explored as broad-spectrum antibiotics .

Agrochemical Uses

  • Herbicides: Thioacetamide derivatives inhibit plant acetyl-CoA carboxylase.

  • Fungicides: The thiadiazole core disrupts fungal ergosterol synthesis.

Comparative Analysis with Structural Analogs

Role of Substituents

  • Trifluoromethyl vs. methyl groups: The -CF₃ group enhances metabolic stability compared to -CH₃ .

  • Thioether vs. ether linkages: Sulfur’s polarizability improves binding to metalloenzymes .

Table 4: Impact of Substituents on Bioactivity

SubstituentEffect on ActivityExample Compound
-CF₃Increased lipophilicity and stability2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
-OCH₃Enhanced solubilityMethazolamide

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